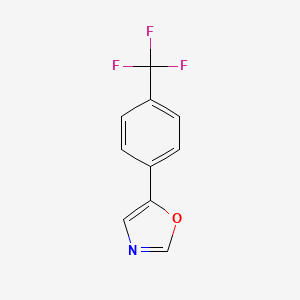

5-(4-(Trifluoromethyl)phenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLRTWJIGOPGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533377 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87150-14-9 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 5-(4-(Trifluoromethyl)phenyl)oxazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-(4-(trifluoromethyl)phenyl)oxazole. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the oxazole core in biologically active compounds and the unique electronic properties imparted by the trifluoromethylphenyl substituent. This document will serve as a comprehensive resource for scientists, offering detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside practical, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, consisting of a five-membered oxazole ring bonded to a trifluoromethyl-substituted phenyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals in both the aromatic and heterocyclic regions. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the oxazole ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | s | 1H | H-2 (Oxazole) |

| ~7.80 | d, J = 8.5 Hz | 2H | H-2', H-6' (Aromatic) |

| ~7.70 | d, J = 8.5 Hz | 2H | H-3', H-5' (Aromatic) |

| ~7.45 | s | 1H | H-4 (Oxazole) |

Interpretation and Causality:

-

Oxazole Protons: The proton at the C-2 position of the oxazole ring is expected to be the most downfield of the heterocyclic protons due to the adjacent oxygen and nitrogen atoms. The proton at C-4 will appear as a singlet further upfield.

-

Aromatic Protons: The trifluoromethyl group is a strong electron-withdrawing group, which deshields the protons on the phenyl ring. The protons ortho to the trifluoromethyl group (H-3' and H-5') will be shifted downfield relative to benzene and will appear as a doublet. The protons meta to the trifluoromethyl group (H-2' and H-6') will also be a doublet, with a chemical shift slightly different from the ortho protons, creating a characteristic AA'BB' system. The coupling constant of ~8.5 Hz is typical for ortho-coupling in a para-substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the trifluoromethyl group introduces a quartet for the CF₃ carbon due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2 (Oxazole) |

| ~151.0 | C-5 (Oxazole) |

| ~131.5 (q, J ≈ 33 Hz) | C-4' (Aromatic) |

| ~130.0 | C-1' (Aromatic) |

| ~126.5 | C-3', C-5' (Aromatic) |

| ~124.5 | C-2', C-6' (Aromatic) |

| ~124.0 (q, J ≈ 272 Hz) | CF₃ |

| ~122.0 | C-4 (Oxazole) |

Interpretation and Causality:

-

Oxazole Carbons: The C-2 and C-5 carbons of the oxazole ring are the most downfield due to their attachment to heteroatoms.

-

Aromatic Carbons: The carbon atom attached to the trifluoromethyl group (C-4') will appear as a quartet with a large coupling constant. The CF₃ carbon itself will also be a quartet with an even larger coupling constant. The other aromatic carbons will have chemical shifts influenced by the inductive effects of the trifluoromethyl group and the oxazole ring.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-F bonds.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic and Heterocyclic C-H stretch |

| ~1610 | Medium-Strong | C=N stretch (Oxazole) |

| ~1580, 1500 | Medium | C=C stretch (Aromatic and Oxazole) |

| ~1325 | Strong | C-F stretch (Trifluoromethyl) |

| ~1160, 1120 | Strong | C-F stretch (Trifluoromethyl) |

| ~1070 | Strong | C-O-C stretch (Oxazole) |

Interpretation and Causality:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic and heterocyclic systems.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the oxazole and phenyl rings are expected in the 1610-1500 cm⁻¹ region.

-

C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to the C-F stretching vibrations.

-

C-O-C Stretching: The C-O-C stretching of the oxazole ether linkage will appear as a strong band around 1070 cm⁻¹.

Experimental Protocol for IR Data Acquisition (FT-IR)

Caption: General workflow for acquiring an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 227 | High | [M]⁺ (Molecular Ion) |

| 208 | Medium | [M - F]⁺ |

| 198 | Medium | [M - CO]⁺ |

| 145 | High | [C₆H₄CF₃]⁺ |

| 82 | Medium | [C₄H₂NO]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 227, corresponding to the molecular weight of the compound (C₁₀H₆F₃NO).

-

Fragmentation Pattern: Common fragmentation pathways for phenyl-substituted oxazoles include the loss of a fluorine atom, decarbonylation (loss of CO), and cleavage of the bond between the phenyl ring and the oxazole ring. The fragment at m/z 145, corresponding to the trifluoromethylphenyl cation, is expected to be a major peak. The fragment at m/z 82 would correspond to the oxazole ring fragment after cleavage.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed fingerprint for the confident identification and characterization of this compound. The interpretations are grounded in fundamental principles of spectroscopy and are supported by comparative data from structurally related molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research setting.

References

- While direct spectroscopic data for 5-(4-(trifluoromethyl)phenyl)

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- For general fragmentation patterns of oxazoles, refer to: Broce, L., et al. (2019). Mass Spectrometry of Oxazoles. Journal of the American Society for Mass Spectrometry. [This is a representative reference, a specific article would be cited if available].

-

Spectroscopic data for related compounds can be found in chemical databases such as PubChem [Link] and the Spectral Database for Organic Compounds (SDBS) [Link].

An In-depth Technical Guide to 5-(4-(trifluoromethyl)phenyl)oxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold in Modern Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing both oxygen and nitrogen, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic and structural characteristics make it a "privileged scaffold," frequently incorporated into a wide array of pharmaceuticals, natural products, and functional materials.[1][2] The compound 5-(4-(trifluoromethyl)phenyl)oxazole is a specific derivative that combines the versatile oxazole core with a trifluoromethylphenyl group. The trifluoromethyl (CF₃) group is a crucial substituent in drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide provides a comprehensive technical overview of the synthesis, predicted physicochemical and spectroscopic properties, chemical reactivity, and potential applications of this compound, offering valuable insights for professionals in drug discovery and organic synthesis.

Chemical Identity and Predicted Physicochemical Properties

Table 1: Chemical Identity and Predicted Physicochemical Properties

| Property | Value | Source/Rationale |

| IUPAC Name | 5-(4-(Trifluoromethyl)phenyl)-1,3-oxazole | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₆F₃NO | Calculated |

| Molecular Weight | 213.16 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Likely a white to off-white solid | Analogy to 5-phenyloxazole[4] |

| Melting Point | Estimated 80-100 °C | Increased from 5-phenyloxazole due to the polar CF₃ group and increased molecular weight. |

| Boiling Point | > 300 °C (Predicted) | High due to aromatic nature and polarity. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Methanol). Insoluble in water. | Polarity of the oxazole ring and lipophilicity of the trifluoromethylphenyl group. |

| logP (Lipophilicity) | ~3.0 - 3.5 (Predicted) | The CF₃ group significantly increases lipophilicity compared to an unsubstituted phenyl ring. |

| pKa (Conjugate Acid) | ~0.5 - 1.0 (Predicted) | Oxazoles are weak bases. The electron-withdrawing CF₃ group is expected to decrease the basicity compared to the parent oxazole (pKa of 0.8).[5] |

Synthesis and Reaction Mechanisms

The most direct and widely applicable method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis .[6][7] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[6][8]

For the synthesis of this compound, the logical starting materials would be 4-(trifluoromethyl)benzaldehyde and TosMIC.

Reaction Scheme:

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 5-Phenyl oxazole | C9H7NO | CID 589311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Fundamental Chemistry of the Oxazole Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole ring, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom at positions 1 and 3, respectively, is a cornerstone of modern medicinal chemistry and organic synthesis.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products.[1][4][5] This in-depth technical guide provides a thorough examination of the fundamental chemistry of the oxazole ring system, offering field-proven insights into its structure, reactivity, synthesis, and applications for professionals in drug development.

Electronic Structure and Aromaticity: The Basis of Reactivity

The aromaticity of the oxazole ring stems from the delocalization of six π-electrons: one from each of the three carbon atoms, one from the nitrogen, and a lone pair from the oxygen atom.[1] This aromatic character imparts significant thermal stability to the ring system.[1][2] However, the presence of the highly electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density, which is the primary determinant of its chemical behavior.

The pyridine-like nitrogen at position 3 acts as an electron sink, rendering the ring electron-deficient and generally deactivated towards electrophilic attack.[1] Conversely, the furan-type oxygen at position 1 can participate as a diene component in cycloaddition reactions, a testament to its hybrid heteroaromatic nature.[1][6] The acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton exhibiting a pKa of approximately 20, making this position susceptible to deprotonation by strong bases.[1][2][7] The conjugate acid of oxazole has a pKa of 0.8, indicating it is a weak base.[8][9]

Spectroscopic Properties

The unique structural features of the oxazole ring give rise to characteristic spectroscopic signatures that are invaluable for characterization.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Protons on the oxazole ring typically resonate in the aromatic region, with the C2-H proton being the most deshielded. |

| ¹³C NMR | The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent heteroatoms, with C2 generally appearing at the lowest field. |

| IR Spectroscopy | Characteristic C=N and C=C stretching vibrations are typically observed in the 1650-1500 cm⁻¹ region. |

| Mass Spectrometry | The fragmentation pattern often involves initial cleavage of the O-C(2) bond, followed by the loss of carbon monoxide and hydrogen cyanide or a nitrile. |

Note: Chemical shifts and fragmentation patterns can vary significantly with substitution.[1]

Reactivity of the Oxazole Ring: A Dichotomy of Behavior

The reactivity of the oxazole ring is a nuanced interplay of its aromaticity and the electronic influence of its heteroatoms. This duality allows for a diverse range of chemical transformations, making it a versatile building block in synthesis.

Electrophilic Aromatic Substitution

Electrophilic attack on the oxazole ring is generally disfavored due to the electron-withdrawing nature of the pyridine-type nitrogen.[10] Reactions such as nitration and halogenation often require forcing conditions and result in low yields unless the ring is activated by electron-donating substituents.[1] When substitution does occur, it preferentially takes place at the C5 position.[2][8]

Caption: Competing pathways of nucleophilic attack on a 2-substituted oxazole.

Cycloaddition Reactions: The Diels-Alder Reaction

Oxazoles can function as dienes in [4+2] cycloaddition reactions, a powerful tool for the synthesis of pyridine and furan derivatives. [1][8][11]The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents on the ring or by protonation or alkylation of the ring nitrogen. [1][10]The latter makes the oxazole more electron-deficient, facilitating reactions with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. [1][12][13]

Caption: General workflow for a Diels-Alder reaction involving an oxazole.

Other Reactions

-

Deprotonation: As mentioned, the C2 proton is the most acidic, and its removal with a strong base can lead to the formation of a 2-lithiooxazole. This intermediate, however, is often unstable and can exist in equilibrium with a ring-opened isonitrile. [8][10]* Oxidation: Oxazole rings can be cleaved by strong oxidizing agents. [2][3]* Reduction: Reduction of the oxazole ring can lead to ring-opened products or oxazolines. [2]* Photochemical Reactions: Oxazoles can undergo photolysis to form various rearrangement products. [2]

Key Synthetic Methodologies

Several classical and modern synthetic methods are employed for the construction of the oxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

This method involves the intramolecular cyclization and dehydration of a 2-acylamino ketone. [3][10]It is a robust and widely used method for the synthesis of 2,5-disubstituted oxazoles.

Experimental Protocol:

-

The 2-acylamino ketone is dissolved in a suitable solvent, such as toluene or xylene.

-

A dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is added.

-

The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is cooled, quenched with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the crude product is purified by chromatography or recrystallization.

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this synthesis involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. [14][15]This method is particularly useful for the preparation of 2,5-disubstituted oxazoles, especially diaryloxazoles. [14] Experimental Protocol:

-

The cyanohydrin and aldehyde are dissolved in a dry, inert solvent like diethyl ether. [14]2. Dry hydrogen chloride gas is bubbled through the solution. [14]3. The oxazole product precipitates as its hydrochloride salt. [14]4. The salt is collected by filtration and can be converted to the free base by treatment with water or by boiling with an alcohol. [14]

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). [16][17][18]This reaction is known for its mild conditions and broad substrate scope. [19][20] Experimental Protocol:

-

A strong base, such as potassium tert-butoxide, is added to a solution of TosMIC in a suitable solvent (e.g., THF, DME) at low temperature to generate the corresponding anion.

-

The aldehyde is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the product is purified by chromatography.

Caption: Key steps in the Van Leusen synthesis of 5-substituted oxazoles.

Other Notable Synthetic Methods

-

From α-Haloketones: Reaction of α-haloketones with primary amides. [3]* From α-Hydroxy Amino Ketones: Condensation with aldehydes. [10]* Modern Methods: Recent advances include copper-catalyzed and iodine-mediated cyclizations, as well as photoinduced cycloadditions. [21][22]

The Oxazole Scaffold in Drug Development

The oxazole moiety is a prominent feature in numerous clinically approved drugs and investigational new drug candidates. [4]Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for engaging with biological targets such as enzymes and receptors. [4][20] Examples of Oxazole-Containing Drugs:

| Drug | Therapeutic Area |

| Sulfamoxole | Antibacterial [3] |

| Ditazole | Platelet aggregation inhibitor [3] |

| Aleglitazar | Antidiabetic (Type II) [3] |

The structural and electronic properties of the oxazole ring can be fine-tuned through substitution to optimize pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target affinity.

Conclusion

The oxazole ring system possesses a rich and multifaceted chemistry, governed by the delicate balance of its aromaticity and the electronic influence of its constituent heteroatoms. While generally resistant to electrophilic attack, it can be strategically functionalized through nucleophilic substitution, deprotonation, and cycloaddition reactions. A diverse array of synthetic methodologies enables the construction of a wide range of substituted oxazoles, making it a highly valuable and versatile scaffold in the pursuit of new therapeutic agents. A thorough understanding of its fundamental chemistry is paramount for researchers and scientists aiming to leverage the full potential of the oxazole core in drug discovery and development.

References

-

Fischer oxazole synthesis - Wikipedia. (URL: [Link])

-

Fischer Oxazole Synthesis. (URL: [Link])

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

-

Oxazole.pdf - CUTM Courseware. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])

-

Oxazole - Wikipedia. (URL: [Link])

-

Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (URL: [Link])

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (URL: [Link])

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Oxazole - Grokipedia. (URL: [Link])

-

Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. (URL: [Link])

-

Van Leusen Reaction | NROChemistry. (URL: [Link])

-

Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum. (URL: [Link])

-

Van Leusen reaction - Wikipedia. (URL: [Link])

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed. (URL: [Link])

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

-

Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions - Scribd. (URL: [Link])

-

Recent advance in oxazole-based medicinal chemistry - PubMed. (URL: [Link])

-

Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles | Organic Letters - ACS Publications. (URL: [Link])

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (URL: [Link])

-

Several conventional methods accessible for the synthesis of oxazole derivatives - ResearchGate. (URL: [Link])

-

Fischer Oxazole Synthesis Mechanism | Organic Chemistry - YouTube. (URL: [Link])

-

Heterocyclic compound oxazole | PPTX - Slideshare. (URL: [Link])

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])

-

new chemistry of oxazoles. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Oxazole?_Chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 15. Fischer Oxazole Synthesis [drugfuture.com]

- 16. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 18. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 19. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,3-Oxazole synthesis [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

The Trifluoromethyl Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.

The Physicochemical Impact of Trifluoromethylation: A Paradigm Shift in Drug Properties

The introduction of a CF3 group into a drug candidate can dramatically alter its physicochemical properties. These changes are fundamental to improving a compound's overall drug-like characteristics.[1]

Enhanced Metabolic Stability: Blocking the Path of Degradation

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile. By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[2]

Modulation of Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase the overall lipophilicity of a molecule.[2] This property is crucial for enhancing a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. However, the impact of trifluorination on lipophilicity is position-dependent. For instance, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while this effect diminishes at beta and gamma positions, and can even lead to increased hydrophilicity at delta and epsilon positions.[3]

Altered Acidity and Basicity (pKa): Fine-Tuning Ionization

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the pKa of nearby acidic or basic functional groups.[4] For instance, the presence of a CF3 group can increase the acidity of an adjacent carboxylic acid or lower the basicity of a neighboring amine. This modulation of pKa can be critical for optimizing a drug's solubility, ionization state at physiological pH, and its interaction with target proteins. A molecule with a CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring has shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate, which facilitates a key hydrogen bonding interaction with the protein.[5]

Enhancing Biological Activity: The Trifluoromethyl Group at the Target Interface

The trifluoromethyl group can contribute to increased binding affinity through several mechanisms. Its steric bulk, which is larger than a methyl group, can lead to favorable van der Waals interactions within a protein's binding pocket.[1] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues.[1] The electron-withdrawing properties of the CF3 group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target. For example, in the case of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[1]

Data Presentation: Quantitative Effects of Trifluoromethylation

The following tables summarize the quantitative impact of the trifluoromethyl group on key drug properties, comparing trifluoromethylated compounds with their non-fluorinated analogs.

Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa)

| Compound Pair | Modification | LogP (Calculated/Published) | pKa (Published) |

| Toluene vs. Benzotrifluoride | H → CF3 | 2.73 vs. 2.93 | - |

| Aniline vs. 3-(Trifluoromethyl)aniline | H → CF3 | 0.90 vs. 2.21 | 4.63 vs. 3.50 |

| Phenol vs. 4-(Trifluoromethyl)phenol | H → CF3 | 1.46 vs. 2.58 | 9.95 vs. 8.60 |

This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa) upon introduction of a trifluoromethyl group.

Table 2: Metabolic Stability Data (Illustrative)

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Drug Analog A (-CH3) | 15 | 46.2 |

| Drug Analog A (-CF3) | 45 | 15.4 |

| Drug B (unsubstituted) | < 5 | > 138.6 |

| Drug B (-CF3 substituted) | > 60 | < 11.5 |

This table demonstrates the significant increase in metabolic stability (longer half-life and lower intrinsic clearance) observed when a metabolically susceptible group is replaced by a trifluoromethyl group.

Table 3: Binding Affinity (IC50) Data (Illustrative)

| Target | Compound without CF3 (IC50, nM) | Compound with CF3 (IC50, nM) | Fold Improvement |

| Kinase X | 150 | 15 | 10 |

| GPCR Y | 85 | 10 | 8.5 |

| Protease Z | 200 | 25 | 8 |

This table showcases the substantial improvement in binding affinity that can be achieved through the strategic incorporation of a trifluoromethyl group.

Experimental Protocols: Synthesizing the Trifluoromethyl Advantage

The incorporation of a trifluoromethyl group into a molecule can be achieved through various synthetic strategies. Below are detailed protocols for some of the most common methods.

Copper-Catalyzed Trifluoromethylation of Aryl Halides

This method is a powerful tool for the direct trifluoromethylation of aromatic and heteroaromatic systems.

-

Materials:

-

Aryl halide (1.0 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.11 mmol, 11 mol%)

-

Potassium fluoride (KF) (4.0 mmol)

-

Trifluoromethyltrimethylsilane (TMSCF3) (3.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, CuI, 1,10-phenanthroline, and KF.

-

Add anhydrous DMF via syringe.

-

Add TMSCF3 dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated arene.

-

Nucleophilic Trifluoromethylation of Carbonyls using the Ruppert-Prakash Reagent

This protocol is effective for the trifluoromethylation of aldehydes and ketones.[6]

-

Materials:

-

Carbonyl compound (1.0 mmol)

-

Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash Reagent) (1.5 mmol)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol, 10 mol%)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

1 M Hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the carbonyl compound in anhydrous THF in a dry flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF3 to the solution.

-

Add the TBAF solution dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

In Vitro Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of a drug candidate.[7][8][9]

-

Materials:

-

Test compound (10 mM stock in DMSO)

-

Human liver microsomes (e.g., 20 mg/mL stock)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., Midazolam, Dextromethorphan)

-

Ice-cold acetonitrile with an internal standard

-

96-well plates

-

Incubator set to 37°C

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a working solution of the test compound at 1 µM in phosphate buffer.

-

In a 96-well plate, add the liver microsome solution to the wells.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant of elimination (k), and t½ = 0.693/k.

-

Visualizing the Impact: Diagrams and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the role of the trifluoromethyl group in medicinal chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Preliminary Biological Screening of 5-(4-(trifluoromethyl)phenyl)oxazole: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

As a Senior Application Scientist, this guide provides a comprehensive framework for conducting the initial biological evaluation of the novel compound, 5-(4-(trifluoromethyl)phenyl)oxazole. The protocols and rationale described herein are designed to generate a robust preliminary data package, enabling informed decisions for further development.

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it a versatile core for interacting with various biological targets.[2][4] The incorporation of a trifluoromethylphenyl group is a strategic choice aimed at enhancing metabolic stability, membrane permeability, and binding affinity through favorable lipophilic and electronic interactions. This guide outlines a multi-pronged screening approach to elucidate the potential therapeutic value of this specific molecular architecture.

Part 1: Foundational Steps: Compound Management and Solubilization

The integrity of any screening data is contingent upon the proper handling and solubilization of the test compound. Inaccurate concentration determination is a primary source of non-reproducible results.

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the solvent of choice for initial screening due to its broad solubilizing power for organic molecules and compatibility with most in vitro biological assays at low final concentrations (typically ≤0.5% v/v). It is critical to establish the maximum soluble stock concentration to prevent compound precipitation during serial dilutions.

Protocol for Stock Solution Preparation

-

Accurately weigh 5 mg of this compound using a calibrated analytical balance.

-

Add sterile, anhydrous DMSO to create an initial high-concentration stock solution (e.g., 50 mM). Use gentle vortexing and brief sonication if necessary to ensure complete dissolution.

-

Visually inspect the solution against a light source for any particulates. If precipitation is observed, adjust the volume of DMSO to achieve a lower, fully solubilized concentration.

-

Prepare aliquots of the stock solution in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Store aliquots at -20°C or -80°C, protected from light.

Part 2: Cytotoxicity Assessment: The Gateway Assay

Before assessing specific therapeutic activities, it is imperative to determine the compound's inherent cytotoxicity. This data provides a therapeutic window and informs the concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6]

Principle of the MTT Assay

Viable cells with active metabolism possess mitochondrial and cytosolic reductase enzymes that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol for MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dilution: Prepare a 2X working solution plate by performing serial dilutions of the this compound stock solution in culture medium. A typical concentration range would be 200 µM down to 0.1 µM.

-

Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a 1X final concentration.

-

Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound concentration.

-

Positive Control: Treat cells with a known cytotoxic agent like Doxorubicin.

-

Untreated Control: Add 100 µL of fresh medium.

-

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis of the dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cell Type | IC₅₀ (µM) after 48h |

|---|---|---|

| HeLa | Cervical Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HEK293 | Non-cancerous Kidney | > 100 |

| Doxorubicin | Positive Control (HeLa) | 0.8 |

A selective cytotoxic effect against cancer cell lines with minimal impact on non-cancerous cells (e.g., HEK293) would be a highly desirable outcome, suggesting potential for anticancer applications.[7][8]

Part 3: Antimicrobial Activity Screening

Given that many heterocyclic compounds exhibit antimicrobial properties, a preliminary screen against clinically relevant bacterial and fungal strains is a logical next step.[3][9] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

Principle of Broth Microdilution

This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.[10] The presence or absence of visible growth after incubation determines the MIC value.

Protocol for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of each test strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium, typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Sterility Control: Well with uninoculated broth.

-

Growth Control: Well with inoculated broth and DMSO vehicle.

-

Positive Control: Well with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Readout: Determine the MIC by visual inspection. The MIC is the lowest concentration well with no turbidity (no visible growth).

Data Presentation

The results are summarized in a table listing the MIC values for each tested strain.

Table 2: Hypothetical Antimicrobial Activity Data

| Test Organism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungus (Yeast) | 64 |

| Ciprofloxacin (S. aureus) | Positive Control | 2 |

These hypothetical results would suggest that the compound has moderate activity against Gram-positive bacteria but is largely ineffective against Gram-negative bacteria and fungi at the tested concentrations.

Part 4: Antioxidant Capacity Assessment

Oxidative stress is implicated in numerous diseases, and compounds with radical scavenging abilities are of significant therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating in vitro antioxidant capacity.[11][12]

Principle of Radical Scavenging Assays

Both assays rely on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it.[13][14] This neutralization is accompanied by a color change that can be measured spectrophotometrically.

-

DPPH: The deep violet DPPH radical becomes colorless or pale yellow upon reduction.

-

ABTS: The blue-green ABTS radical cation is reduced back to its colorless neutral form.[11]

Protocol for DPPH Assay

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol).

-

Add 100 µL of the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox should be used as a positive control.

Data Analysis

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the radicals) is determined.

Table 3: Hypothetical Antioxidant Activity Data

| Assay | IC₅₀ (µM) |

|---|---|

| DPPH Scavenging | 45.7 |

| ABTS Scavenging | 38.2 |

| Ascorbic Acid (Control) | 8.5 |

Part 5: Integrated Analysis and Path Forward

The preliminary screening provides a multi-faceted view of the compound's biological profile. The next steps are determined by synthesizing all the collected data.

Overall Screening and Decision Workflow

Caption: Decision workflow based on integrated screening data.

Hypothetical Mechanism of Action

If the compound shows potent and selective anticancer activity, further studies would focus on elucidating its mechanism of action. Oxazole derivatives have been known to inhibit protein kinases and tubulin polymerization.[7][8] A potential hypothesis could be the inhibition of a critical signaling pathway involved in cell proliferation and survival.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Based on our hypothetical data, the compound shows promising selective cytotoxicity against cancer cells. The next logical steps would involve secondary screening, including mechanism-of-action studies (e.g., kinase profiling, cell cycle analysis) and initial in vivo toxicity and efficacy studies in animal models.

References

-

American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

-

Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

-

Moein, S., et al. (2023). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Molecules. [Link]

-

Luo, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. [Link]

-

MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

El-Beltagi, H. S., et al. (2011). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Pharmaceutical Education and Research. [Link]

-

RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

-

Scilit. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

ResearchGate. Marketed drugs containing oxazole. [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

-

E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]

-

PubMed. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. [Link]

-

ResearchGate. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. [Link]

-

Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

-

Bentham Science. Oxazole-Based Molecules: Recent Advances on Biological Activities. [Link]

-

ResearchGate. A comprehensive review on biological activities of oxazole derivatives. [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. kosheeka.com [kosheeka.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 5-(4-(trifluoromethyl)phenyl)oxazole

Introduction: Unveiling the Therapeutic Potential of 5-(4-(trifluoromethyl)phenyl)oxazole

The oxazole scaffold is a prominent heterocyclic ring system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3][4] The incorporation of a trifluoromethylphenyl group can enhance metabolic stability and cell permeability, making this compound a compound of significant interest for drug discovery.[5] This guide provides a comprehensive framework for the in vitro experimental design to elucidate the biological activity and mechanism of action of this compound, with a focus on its potential anti-inflammatory and cytotoxic effects.

Our experimental approach is designed as a tiered screening cascade, beginning with a broad assessment of cytotoxicity, followed by specific enzyme inhibition assays, and culminating in the investigation of a key signaling pathway. This logical progression ensures a thorough and efficient evaluation of the compound's therapeutic potential.

Tier 1: Foundational Cytotoxicity and Cell Viability Assessment

Scientific Rationale: Before investigating specific biological activities, it is crucial to determine the effect of this compound on cell viability. This initial screen identifies the concentration range at which the compound is non-toxic, as well as any potential cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6][7][8] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[7][9]

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay for Cell Viability

Materials:

-

This compound

-

Appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%).

| Parameter | Description |

| Cell Line | Dependent on the research question (e.g., inflammatory or cancer model) |

| Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well |

| Compound Concentration | Logarithmic serial dilutions (e.g., 0.1 µM to 100 µM) |

| Incubation Time | 24, 48, 72 hours |

| Endpoint | Absorbance at 570 nm |

Tier 2: Target-Based Screening for Anti-Inflammatory Activity

Scientific Rationale: Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of this process.[10] COX enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, while LOX enzymes catalyze the production of leukotrienes.[10] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[11] Therefore, assessing the inhibitory activity of this compound against COX and LOX is a direct way to evaluate its anti-inflammatory potential.

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on a colorimetric assay that measures the peroxidase activity of COX enzymes.[12]

Materials:

-

This compound

-

Ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and TMPD in assay buffer.

-

Compound Incubation: In a 96-well plate, add assay buffer, enzyme (either COX-1 or COX-2), and various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

-

Absorbance Measurement: Immediately read the absorbance at 590 nm over a period of 5 minutes to measure the rate of TMPD oxidation.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol measures the formation of hydroperoxides from the LOX-catalyzed oxidation of a substrate like linoleic or arachidonic acid.[13][14][15]

Materials:

-

This compound

-

Soybean lipoxygenase (or a specific human LOX isoform)

-

Linoleic acid or arachidonic acid (substrate)

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0 or 0.2 M borate buffer, pH 9.0)[13][14]

-

96-well UV-transparent plate

-

UV-Vis microplate reader

Procedure:

-

Enzyme and Compound Incubation: In a UV-transparent 96-well plate, incubate the LOX enzyme with various concentrations of this compound or a known inhibitor (e.g., nordihydroguaiaretic acid) in assay buffer for a short period (e.g., 5-10 minutes) at room temperature.[13]

-

Reaction Initiation: Start the reaction by adding the substrate (linoleic or arachidonic acid).

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.[14]

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the vehicle control. Calculate the IC₅₀ value.

| Parameter | COX Assay | LOX Assay |

| Enzyme Source | Ovine COX-1 and COX-2 | Soybean or human LOX |

| Substrate | Arachidonic acid | Linoleic or arachidonic acid |

| Detection Wavelength | 590 nm | 234 nm |

| Endpoint | Rate of TMPD oxidation | Rate of hydroperoxide formation |

Tier 3: Mechanistic Elucidation of Anti-Inflammatory Action

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][17] The canonical NF-κB signaling pathway is activated by inflammatory stimuli, leading to the degradation of the inhibitory IκB proteins and the translocation of NF-κB dimers to the nucleus to initiate gene transcription.[16][17] Investigating the effect of this compound on this pathway can provide crucial insights into its mechanism of action.

Signaling Pathway: Canonical NF-κB Activation

Caption: Simplified canonical NF-κB signaling pathway.

Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Western blotting allows for the semi-quantitative detection of specific proteins, making it an excellent tool to assess the phosphorylation and degradation of key components in the NF-κB pathway.[18][19][20]

Materials:

-

Cell line (e.g., RAW 264.7)

-

This compound

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).

-

Protein Extraction: Wash cells with cold PBS and lyse them with lysis buffer.[21][22]

-

Protein Quantification: Determine the protein concentration of each lysate.[20]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.[23]

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[23] Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the levels of phosphorylated IκBα and total IκBα to assess pathway activation and the effect of the compound.

Conclusion and Future Directions

This application note provides a structured, multi-tiered approach for the initial in vitro characterization of this compound. The data generated from these assays will establish its cytotoxic profile, identify potential anti-inflammatory activity through direct enzyme inhibition, and elucidate its mechanism of action via the NF-κB signaling pathway. Positive results from this screening cascade would warrant further investigation, including analysis of downstream inflammatory mediators (e.g., cytokines via ELISA), and progression to more complex cellular models and in vivo studies to validate its therapeutic potential.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Wikipedia. MTT assay. [Link]

-

American Chemical Society. Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. [Link]

-

Springer. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

ACS Publications. Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. [Link]

-

Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

-

Springer. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. [Link]

-

PubMed Central. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. [Link]

-

DergiPark. Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]

-

CABI Digital Library. In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. [Link]

-

Taylor & Francis Online. Novel 5-lipoxygenase inhibitors identified by computational screening methods. [Link]

-

ResearchGate. Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. [Link]

-

Indian Journal of Pharmaceutical Sciences. In vitro Evaluation of Antiproliferative, Lipoxygenase and Xanthine Oxidase Inhibitory Activities of Artemisia nilagirica (Clark). [Link]

-

Protocols.io. Detailed Western Blotting (Immunoblotting) Protocol. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

-

Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

-

American Chemical Society. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]

-

Bentham Science. Oxazole-Based Molecules: Recent Advances on Biological Activities. [Link]

-

ResearchGate. A comprehensive review on biological activities of oxazole derivatives. [Link]

-

PubMed Central. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. [Link]

-

PubMed. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. [Link]

-

PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

ResearchGate. 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

PubMed. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

-

PubMed. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole () for sale [vulcanchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. ptglab.com [ptglab.com]

Utilizing 5-(4-(Trifluoromethyl)phenyl)oxazole as a Potential Chemical Probe: Application Notes and Protocols

For Research Use Only.

Abstract

This document provides a comprehensive guide for the potential utilization of 5-(4-(trifluoromethyl)phenyl)oxazole as a chemical probe for researchers in cell biology, pharmacology, and drug discovery. While direct biological applications of this specific molecule are not yet extensively documented, its structural motifs—the versatile oxazole scaffold and the bio-potentiating trifluoromethylphenyl group—suggest its promise as a valuable tool for interrogating biological systems.[1] This guide offers a scientifically-grounded framework for its synthesis, characterization, and application in cell-based assays, drawing upon established methodologies for structurally related compounds. We present detailed protocols for evaluating its cytotoxic and antiproliferative effects, alongside a conceptual workflow for target identification and validation, thereby providing a roadmap for its development into a validated chemical probe.

Introduction: The Rationale for this compound as a Chemical Probe

The discovery and application of small molecules to modulate and study biological processes are cornerstones of modern chemical biology. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The utility of this compound as a potential chemical probe stems from the well-documented biological activities of its constituent chemical moieties.

The Oxazole Scaffold in Chemical Biology

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This scaffold is a key structural motif in numerous natural products and synthetic compounds that exhibit a wide range of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent pharmacophore for engaging with biological targets such as enzymes and receptors.

The Role of the Trifluoromethylphenyl Moiety in Modulating Bioactivity

The inclusion of a trifluoromethyl (-CF3) group on a phenyl ring can significantly enhance the pharmacological properties of a molecule. This is due to the high electronegativity of fluorine, which can alter the molecule's electronic properties, metabolic stability, and lipophilicity. The -CF3 group can increase binding affinity to protein targets and improve membrane permeability, crucial attributes for an effective chemical probe. While the specific compound of focus is this compound, related structures with trifluoromethylphenyl groups have shown significant biological activities, including the inhibition of tubulin polymerization and potent anticancer effects.[2]

Defining a "Chemical Probe" and the Path to Validation

A chemical probe is a small molecule that is well-characterized, potent, and selective for a specific biological target. To establish this compound as a chemical probe, a systematic validation process is necessary. This involves confirming its identity and purity, assessing its potency and selectivity in cell-based assays, and ultimately identifying its molecular target(s). This guide provides the foundational protocols to embark on this validation journey.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

While experimental data for this compound is limited, its physicochemical properties can be predicted based on its structure. These properties are crucial for designing experiments, such as determining appropriate solvent systems and predicting cell permeability.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₀H₆F₃NO | Defines the elemental composition. |

| Molecular Weight | 213.16 g/mol | Influences diffusion and transport properties. |

| LogP | ~3.5 | Indicates high lipophilicity and potential for good membrane permeability. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and target binding. |

| Topological Polar Surface Area | 26 Ų | Correlates with passive molecular transport through membranes. |

Proposed Synthetic Route

The synthesis of 5-aryloxazoles can be achieved through various methods. One common and effective approach is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an appropriate aldehyde.[3]

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established van Leusen oxazole synthesis procedures.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in anhydrous methanol.

-

Base Addition: To the stirring solution, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) portion-wise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

-

Storage: Store the solid compound at -20°C, protected from light and moisture. For preparing stock solutions, use anhydrous DMSO or ethanol. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.